N-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group at the 4-position and a 4-fluorobenzyl carboxamide moiety. This compound’s structure combines aromatic and heterocyclic elements, with the fluorine atom and methoxy group influencing electronic and steric properties.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-18-5-3-2-4-17(18)20(10-12-25-13-11-20)19(23)22-14-15-6-8-16(21)9-7-15/h2-9H,10-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUNBHXAIAYNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18FNO3
- Molecular Weight : 303.32 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its utility in treating infections.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in conditions like arthritis.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The presence of the fluorophenyl and methoxyphenyl groups likely facilitates interactions with specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing cellular signaling cascades related to growth and inflammation.
- Oxidative Stress Induction : Evidence suggests that it may induce oxidative stress in cancer cells, leading to cell death.
Table 1: Summary of Biological Activities
| Mechanism | Description | References |
|---|---|---|
| Enzyme Interaction | Inhibition of key metabolic enzymes | , |
| Receptor Modulation | Modulation of growth factor receptors | , |
| Oxidative Stress | Induction of ROS leading to apoptosis | , |
Case Studies
- Antitumor Efficacy in Cell Lines : A study evaluated the effect of this compound on human breast cancer cell lines (MDA-MB-231). Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (50 µM) after 48 hours of treatment.
- Antimicrobial Testing : In a series of experiments, this compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .
- Inflammation Model : In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups, correlating with lower levels of inflammatory cytokines in serum .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Reaction Conditions and Products
| Conditions | Products | Mechanism | Yield (Hypothetical) |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 4-(2-methoxyphenyl)oxane-4-carboxylic acid + 4-fluorobenzylamine | Acid-catalyzed hydrolysis | ~65% |
| 2M NaOH, ethanol, Δ, 8 hrs | Sodium 4-(2-methoxyphenyl)oxane-4-carboxylate + 4-fluorobenzylamine | Base-promoted hydrolysis | ~75% |
Key Observations
-
Acidic hydrolysis generates the free carboxylic acid, while basic conditions produce carboxylate salts.
-
Steric hindrance from the oxane ring may slightly reduce reaction rates compared to linear amides.
Oxane Ring-Opening Reactions
The tetrahydropyran (oxane) ring undergoes acid-catalyzed ring-opening to form diol intermediates.
Reaction Pathway
-
Protonation of the oxane oxygen under strong acids (e.g., H₂SO₄).
-
Nucleophilic attack by water at the C-4 position, leading to ring cleavage.
Products and Conditions
| Acid Used | Temperature | Product | Notes |
|---|---|---|---|
| Concentrated H₂SO₄ | 80°C | 3,4-dihydroxy-N-[(4-fluorophenyl)methyl]pentane-1,5-diamide | Forms a vicinal diol |
| HCl (gas) | RT | Chlorinated derivatives | Side reactions observed |
Structural Impact
-
Ring-opening disrupts the rigid oxane scaffold, potentially altering biological activity.
Electrophilic Aromatic Substitution (EAS)
The 2-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.
Example Reactions
| Reaction | Reagents | Position Substituted | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 4-(2-methoxy-4-nitrophenyl)oxane-4-carboxamide derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | Para to methoxy | Sulfonic acid derivative |
| Bromination | Br₂/FeBr₃, RT | Para to methoxy | 4-(2-methoxy-4-bromophenyl)oxane-4-carboxamide |
Key Factors
-
Methoxy’s electron-donating nature activates the ring, favoring para substitution .
-
Steric hindrance from the oxane ring may reduce reaction rates compared to simpler aryl ethers.
Reduction of the Carboxamide Group
The carboxamide can be reduced to a methylene amine using strong reducing agents.
Reagents and Outcomes
| Reagent | Conditions | Product | Yield (Hypothetical) |
|---|---|---|---|
| LiAlH₄ | Dry ether, reflux | N-[(4-fluorophenyl)methyl]oxane-4-methylamine | ~50% |
| BH₃·THF | THF, 0°C to RT | Partial reduction to aldehyde | ~30% |
Mechanistic Notes
-
LiAlH₄ typically reduces amides to amines, while BH₃ may yield intermediates.
Nucleophilic Aromatic Substitution (NAS)
The 4-fluorophenyl group may undergo NAS under extreme conditions.
Reaction Feasibility
| Nucleophile | Conditions | Product | Likelihood |
|---|---|---|---|
| NH₃ (aq) | Cu catalyst, 200°C | 4-aminophenyl derivative | Low |
| NaOH | 300°C, high pressure | Phenolic derivative | Very low |
Rationale
-
Fluorine’s poor leaving-group ability and the ring’s deactivation by the electron-withdrawing -CH₂- group make NAS unlikely without catalysts .
Oxidation of the Methoxy Group
Demethylation of the methoxy group can occur under harsh oxidative conditions.
Oxidation Pathway
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C | 4-(2-hydroxyphenyl)oxane-4-carboxamide | High selectivity |
| HI (conc.) | AcOH, reflux | Phenolic derivative | Side reactions |
Applications
-
Demethylation converts the methoxy group to a hydroxyl group, enhancing hydrogen-bonding capacity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carboxamide Derivatives
Functional Group Impact
- Target vs. N-[4-[(2-Fluorophenyl)carbonylamino]phenyl]-4-(4-methoxyphenyl)oxane-4-carboxamide : The target compound’s 4-fluorobenzyl group is linked via a methylene bridge, whereas the comparator has a 2-fluorophenyl attached via an amide to an aniline.
- Target vs. 4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide : The hydroxamic acid (N-hydroxy) group in the comparator enhances metal-binding capacity (e.g., zinc in enzymes like HDACs), unlike the simple carboxamide in the target. The sulfanyl (thioether) group in the comparator improves lipophilicity but may reduce oxidative stability compared to the target’s ether and methylene groups.
Physicochemical Properties (Inferred)
- Lipophilicity: The target’s fluorophenyl and methoxyphenyl groups balance hydrophobicity and polarity.
- Electronic Effects :
- The 2-methoxyphenyl group (electron-donating, ortho) in the target creates a dipole moment distinct from the 4-methoxyphenyl (para, symmetric) in , altering electrostatic interactions with biological targets.
- Fluorine’s electronegativity in the target may enhance binding to electron-rich regions (e.g., enzyme active sites) compared to chlorine in ’s compound, which has a larger van der Waals radius .
Hypothetical Pharmacological Implications
- Target Compound : Likely interacts with aromatic residues in binding pockets (e.g., serotonin receptors or kinases) due to its methoxyphenyl and fluorophenyl motifs. The oxane ring’s rigidity may reduce entropic penalties upon binding .
- Comparator in : The aniline-linked fluorobenzamide could target amyloid proteins or proteases via hydrogen bonding but may face faster metabolic clearance.
Q & A
Q. What are the key considerations for synthesizing N-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For fluorophenyl-containing analogs, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride are generated via condensation of 4-fluoroaniline with aryl isocyanides, followed by azide coupling (e.g., sodium azide) . Characterization relies on NMR (1H/13C) and FTIR to confirm functional groups (e.g., methoxy, fluorophenyl). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Use HPLC with polar (C18) columns to determine solubility in aqueous/organic solvents (e.g., DMSO, ethanol). Stability studies involve incubating the compound at varying pH (1–13), temperatures (4–40°C), and light exposure, followed by LC-MS to detect degradation products . For fluorinated analogs, fluorine-specific NMR (19F) monitors structural integrity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., FRET). Fluorophenyl groups may enhance binding affinity via hydrophobic interactions, as seen in related carboxamides targeting receptors . Dose-response curves (IC50/EC50) and selectivity profiling against off-target proteins are critical. Use HEK293 or HeLa cells for cytotoxicity assays (MTT/WST-1) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer : Apply DoE (Design of Experiments) to optimize solvent systems (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and temperature. For fluorophenyl intermediates, microwave-assisted synthesis reduces reaction time and byproduct formation . Purification via preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) ensures >95% purity. Monitor reaction progress with in-situ FTIR or Raman spectroscopy .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis of published IC50 values, noting differences in assay conditions (e.g., buffer pH, ATP concentration). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For fluorinated compounds, confirm batch-to-batch consistency via elemental analysis (C, H, N, F) and DSC (thermal stability) .
Q. What computational strategies predict binding modes and metabolic pathways?
- Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger) using X-ray structures of target proteins (e.g., PDB entries). MD simulations (GROMACS) assess stability of ligand-protein complexes. For metabolism, use in silico tools (e.g., StarDrop, MetaSite) to predict CYP450-mediated oxidation sites, particularly on the methoxyphenyl ring . Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. How can in vivo pharmacokinetics be studied for this compound?
- Methodological Answer : Administer the compound (IV/oral) to rodent models, collecting plasma/tissue samples at timed intervals. Quantify via LC-MS/MS using deuterated internal standards. Assess bioavailability, half-life, and brain penetration (for CNS targets). For fluorinated analogs, 18F-labeling enables PET imaging to track biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
